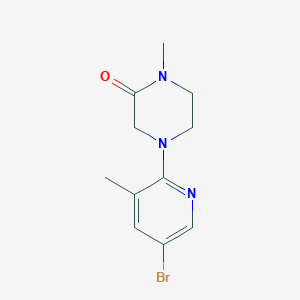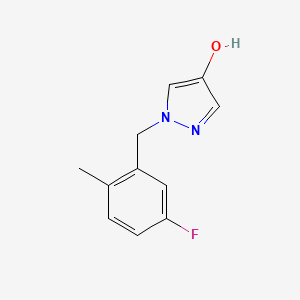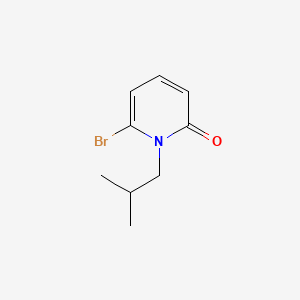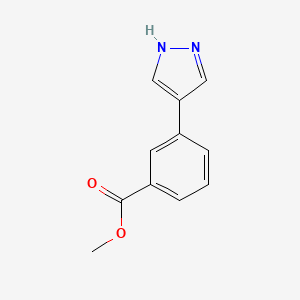
Methyl 3-(1H-pyrazol-4-yl)benzoate
Overview
Description
Methyl 3-(1H-pyrazol-4-yl)benzoate:
Synthetic Routes and Reaction Conditions:
From Pyrazole Derivatives: One common synthetic route involves the reaction of pyrazole derivatives with benzoic acid derivatives under specific conditions. For instance, the reaction of 1H-pyrazol-4-ylamine with methyl benzoate in the presence of a dehydrating agent can yield this compound.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process involving the initial formation of pyrazole rings followed by esterification with benzoic acid. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of hydroxyl derivatives.
Substitution: Substitution reactions at the pyrazole ring can introduce various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and their derivatives.
Substitution Products: A variety of functionalized pyrazole derivatives.
Scientific Research Applications
Chemistry: Methyl 3-(1H-pyrazol-4-yl)benzoate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: The compound has shown potential in biological studies, including its use as a precursor for the synthesis of biologically active molecules. Medicine: It has been investigated for its pharmacological properties, including its potential use in the development of new therapeutic agents. Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 3-(1H-pyrazol-4-yl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary widely based on the specific biological context.
Comparison with Similar Compounds
Methyl 3-(1H-pyrazol-3-yl)benzoate: Similar structure but with a different position of the pyrazole ring.
Methyl 3-(1H-pyrazol-5-yl)benzoate: Another positional isomer with distinct chemical properties.
Methyl 3-(1H-pyrazol-4-yl)acetate: Similar core structure but with a different ester group.
Uniqueness: Methyl 3-(1H-pyrazol-4-yl)benzoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity compared to its isomers and related compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential for further research make it a valuable compound in the field of chemistry.
Properties
IUPAC Name |
methyl 3-(1H-pyrazol-4-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-3-8(5-9)10-6-12-13-7-10/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLWLUQZSZLXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-oxide](/img/structure/B1411776.png)
![Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1411777.png)
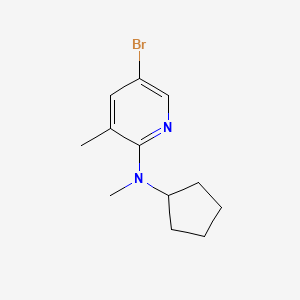
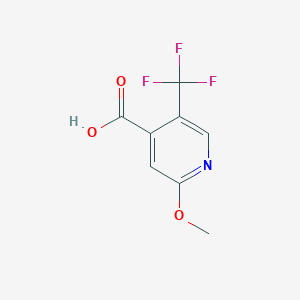
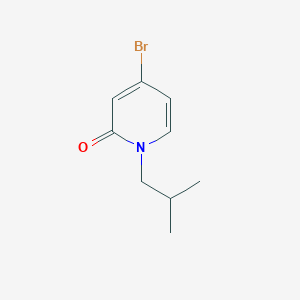


![2-[2-(2,2,2-Trifluoro-ethoxy)-phenyl]-ethanol](/img/structure/B1411784.png)

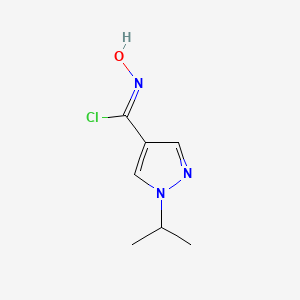
![3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine](/img/structure/B1411790.png)
